1-(Azetidin-3-yl)piperidin-4-one
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Overview
Description
1-(Azetidin-3-yl)piperidin-4-one is a heterocyclic organic compound that features both an azetidine and a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine with piperidinone derivatives in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process generally includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Azetidin-3-yl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
- 1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
- 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
Comparison: 1-(Azetidin-3-yl)piperidin-4-one is unique due to its specific ring structure, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)piperidin-4-one |
InChI |
InChI=1S/C8H14N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7,9H,1-6H2 |
InChI Key |
REMJUMGLVOXMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2CNC2 |
Origin of Product |
United States |
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